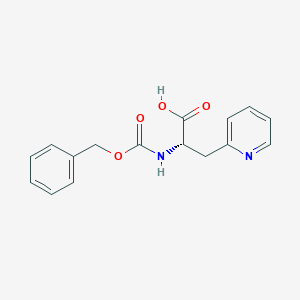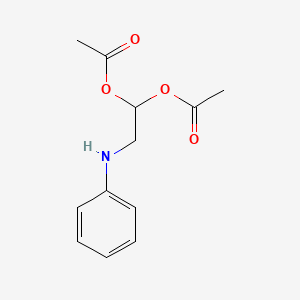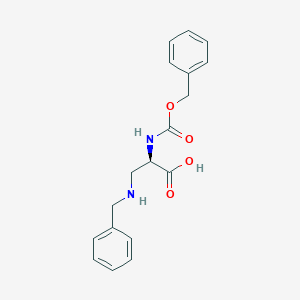![molecular formula C19H18O4 B13391285 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one is a complex organic compound featuring a dihydropyran ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one can be achieved through multicomponent reactions, such as the tandem Knoevenagel–Michael protocol. This method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions typically include the use of a suitable solvent and controlled temperature to facilitate the formation of the desired product.
Industrial Production Methods: Multicomponent reactions are favored for their efficiency, reduced waste, and high atom economy .
化学反応の分析
Types of Reactions: 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
科学的研究の応用
2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It can be utilized in the study of biological pathways and interactions.
Industry: The compound may be used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness: 2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one is unique due to its specific dihydropyran ring system and the presence of both oxo and phenylethenyl groups
特性
IUPAC Name |
2-[(6-oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGGCMIUTMKVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)
![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)
![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)
![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)
![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)
![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)

![Trilithium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13391250.png)
![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)

![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)

